(r)-4-Acetylthio-2-pyrrolidinone

Description

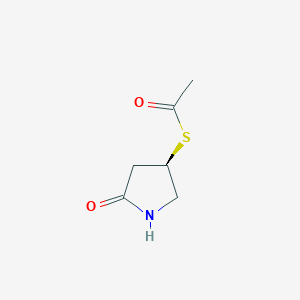

Structure

3D Structure

Properties

IUPAC Name |

S-[(3R)-5-oxopyrrolidin-3-yl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-4(8)10-5-2-6(9)7-3-5/h5H,2-3H2,1H3,(H,7,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGMCMAJECIOHO-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)S[C@@H]1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Enantioselective Synthesis of 4-Substituted Pyrrolidinones

The enantioselective synthesis of 4-substituted pyrrolidinones can be broadly categorized into two main strategies: the resolution of racemic mixtures and direct asymmetric synthesis from chiral or prochiral precursors.

Strategies Involving Optical Resolution of Racemic Precursors

Optical resolution remains a practical and widely used method for separating enantiomers from a racemic mixture. mdpi.com This approach involves converting the enantiomers into diastereomers, which possess different physical properties and can thus be separated.

A classic and robust method for resolving racemic compounds, such as precursors to 4-substituted pyrrolidinones (e.g., racemic amines or carboxylic acids), is through the formation of diastereomeric salts. mdpi.comresearchgate.net This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. researchgate.net The resulting products are a pair of diastereomeric salts which, unlike the original enantiomers, have different solubilities, melting points, and other physical properties. researchgate.netorganic-chemistry.org This difference allows for their separation by methods like fractional crystallization. mdpi.com

The choice of resolving agent is critical and often determined empirically. For resolving racemic amines or their precursor acids, common resolving agents include naturally occurring chiral acids or bases like tartaric acid, mandelic acid, or alkaloids such as quinidine. organic-chemistry.orgnih.govgoogle.com For instance, a racemic mixture of an amino acid precursor could be reacted with an enantiomerically pure chiral base. One of the resulting diastereomeric salts will be less soluble in a given solvent and will preferentially crystallize, allowing for its separation by filtration. researchgate.net After separation, the desired enantiomer is recovered by removing the resolving agent, often through an acid-base extraction. mdpi.com The efficiency of this separation can be influenced by factors such as the solvent system, temperature, and the presence of additives. wikipedia.org

| Resolving Agent Class | Specific Example | Typically Resolves | Reference |

|---|---|---|---|

| Chiral Carboxylic Acids | (R,R)-Tartaric Acid | Racemic Bases (e.g., amines) | organic-chemistry.org |

| Chiral Carboxylic Acids | (R)-Mandelic Acid | Racemic Amines | wikipedia.org |

| Chiral Bases (Alkaloids) | Quinidine | Racemic Carboxylic Acids | google.com |

| Chiral Bases (Alkaloids) | (-)-Proline | Racemic Acids (e.g., Phenylsuccinic acid) | researchgate.net |

Enzymatic resolution offers a highly selective and environmentally benign alternative for separating enantiomers. organic-chemistry.org This method utilizes the stereospecificity of enzymes, such as lipases or proteases, to catalyze a reaction on only one enantiomer of a racemic substrate. organic-chemistry.orgrsc.org For the synthesis of chiral 4-substituted pyrrolidinones, this kinetic resolution can be applied to a racemic precursor, such as a 4-hydroxy-2-pyrrolidinone derivative.

For example, in the synthesis of a trans-4,5-disubstituted 2-pyrrolidinone (B116388), a racemic N-acetoxymethyl derivative was subjected to enzymatic resolution using immobilized Lipase Novozym 435. rsc.org The enzyme selectively hydrolyzed the acetyl group of one enantiomer, allowing the separation of the resulting alcohol from the unreacted acetylated enantiomer. rsc.org Similarly, lipases have been used for the asymmetric acetylation of racemic 3-hydroxy-pyrrolidines, where one enantiomer is selectively acetylated, leaving the other enantiomer as the unreacted alcohol. organic-chemistry.org These biocatalytic methods are advantageous due to their mild reaction conditions (temperature and pH) and high enantioselectivity. organic-chemistry.orgresearchgate.net

| Substrate | Enzyme | Reaction Type | Product (% ee) | Reference |

|---|---|---|---|---|

| Racemic N-acetoxymethyl-4,5-disubstituted-2-pyrrolidinone | Immobilized Lipase Novozym 435 | Hydrolysis | (4R,5S)-N-hydroxymethyl-pyrrolidinone (97% ee) | rsc.org |

| Racemic N-Boc-3-hydroxy-pyrrolidine | Amano Lipase P | Acetylation | (R)-3-acetoxy-N-Boc-pyrrolidine (99% ee) | organic-chemistry.org |

| Racemic N-Cbz-3-hydroxy-pyrrolidine | Amano Lipase PS-IM | Acetylation | (S)-3-hydroxy-N-Cbz-pyrrolidine (95% ee) | organic-chemistry.org |

Asymmetric Synthesis from Chiral Building Blocks

Asymmetric synthesis involves the construction of a chiral molecule from a starting material that is already chiral or by inducing chirality during the reaction sequence.

Chiral pool synthesis leverages the vast number of enantiomerically pure compounds available from natural sources, such as amino acids, sugars, and terpenes. For the synthesis of (r)-4-Acetylthio-2-pyrrolidinone, a key chiral intermediate is (S)-4-hydroxy-2-pyrrolidinone. Syntheses of this intermediate have been reported starting from readily available chiral precursors like (S)-malic acid or ethyl (S)-4-chloro-3-hydroxy-butanoate. An alternative approach involves the catalytic hydrogenation of an azido (B1232118) group in a precursor like ethyl (S)-4-azido-3-hydroxybutyrate, which then undergoes base-catalyzed intramolecular cyclization to yield (S)-4-hydroxy-2-pyrrolidinone.

To obtain the target compound, this compound, the hydroxyl group of the precursor must be converted to an acetylthio group. A particularly effective method for this transformation is the Mitsunobu reaction. This reaction allows for the conversion of a secondary alcohol to a thioester with a clean inversion of stereochemistry. Specifically, treating (S)-4-hydroxy-2-pyrrolidinone with thioacetic acid in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), will furnish the desired this compound. The reaction proceeds via the formation of an oxyphosphonium intermediate, which is then displaced by the thiocarboxylate nucleophile in an Sₙ2-type mechanism, resulting in the inversion of the stereocenter at the C-4 position.

The development of asymmetric catalysis has provided powerful tools for constructing chiral molecules with high enantioselectivity, often in a single step from prochiral substrates. Both transition metal catalysis and organocatalysis have been successfully applied to the synthesis of chiral pyrrolidines and pyrrolidinones.

Transition Metal Catalysis: Chiral transition metal complexes, for example, those based on silver, can catalyze asymmetric [3+2] cycloaddition reactions to form highly substituted, enantioenriched pyrrolizidines (which contain a pyrrolidine (B122466) ring) from simple starting materials. These methods allow for the construction of multiple stereocenters with high levels of enantio- and diastereoselectivity. Another approach involves the asymmetric allylic alkylation of imides, catalyzed by palladium complexes with chiral phosphine (B1218219) ligands, to set a stereogenic quaternary center, which can then be transformed into a 2,2-disubstituted pyrrolidine.

Organocatalysis: In recent decades, organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis. Chiral pyrrolidine-based organocatalysts, such as derivatives of proline, are particularly effective. These catalysts can activate substrates through the formation of transient enamines or iminium ions. For instance, the asymmetric Michael addition of aldehydes or ketones to nitroolefins, catalyzed by a chiral prolinamide, can be a key step in forming a 4-substituted pyrrolidinone precursor with high yield and enantioselectivity. Organocatalytic enantioselective [3+2] cycloaddition reactions have also been developed to afford complex dispiro-pyrrolidine derivatives with excellent stereocontrol. These methods offer an attractive, environmentally friendly alternative to metal-based catalysts.

| Reaction Type | Catalyst Type | Catalyst Example | Product Type | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Transition Metal | Chiral Silver Complex | Enantioenriched Pyrrolizidines | |

| Allylic Alkylation | Transition Metal | Pd(OAc)₂ / Chiral PHOX ligand | 2,2-Disubstituted Pyrrolidines | |

| Michael Addition | Organocatalyst | trans-4-Hydroxy-(S)-prolinamide | Substituted Pyrrolidine Precursors | |

| [3+2] Cycloaddition | Organocatalyst | Chiral Bifunctional Amine-Thiourea | Dispiro-pyrrolidines |

Derivatization Strategies for this compound

Derivatization strategies are central to the synthesis of complex molecules from simpler, readily available starting materials. For this compound, a key approach involves the chemical transformation of chiral precursors, which allows for the precise installation of the desired functionality with control over stereochemistry.

A primary and efficient route to this compound involves the chemical modification of an existing chiral scaffold. The synthesis often commences from (S)-4-hydroxy-2-pyrrolidinone, a readily available starting material. researchgate.net The core of this strategy is a nucleophilic substitution reaction.

The hydroxyl group of (S)-4-hydroxy-2-pyrrolidinone is not a good leaving group and must first be activated. This is typically achieved by converting it into a sulfonate ester, such as a mesylate or tosylate, by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base. This transformation converts the hydroxyl moiety into a group that is readily displaced.

The subsequent and final step is the reaction of the activated precursor with a sulfur nucleophile, such as potassium thioacetate (B1230152). The thioacetate anion displaces the leaving group (e.g., mesylate) to form the C-S bond, yielding the target compound, this compound. This reaction is typically carried out in a polar aprotic solvent. The use of potassium thioacetate in such nucleophilic substitution reactions is a well-established method for introducing the acetylthio group. nih.gov

A critical feature of the synthesis from (S)-4-hydroxy-2-pyrrolidinone is the inversion of stereochemistry at the C4 position, resulting in the (R)-configuration of the final product. This inversion is a direct consequence of the reaction mechanism.

The displacement of the activated leaving group (e.g., tosylate or mesylate) by the thioacetate nucleophile proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. A defining characteristic of the SN2 reaction is that the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, a pathway often referred to as "backside attack". youtube.com This concerted, single-step process forces the stereocenter to invert, much like an umbrella turning inside out in the wind. The transition state involves a trigonal bipyramidal arrangement where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. youtube.com

The stereospecificity of this reaction is highly reliable, making it an excellent strategy for accessing the desired enantiomer. The reaction of an activated (S)-alcohol with potassium thioacetate predictably yields the (R)-thioacetate, a transformation that has been observed in the synthesis of other chiral molecules. nih.gov

| Starting Material Configuration | Key Reagent | Reaction Mechanism | Final Product Configuration |

| (S) | Potassium Thioacetate | SN2 Nucleophilic Substitution | (R) |

Methodologies for Introducing the Acetylthio Moiety

The introduction of an acetylthio group is a key transformation in organosulfur chemistry. Several distinct methodologies can be employed to achieve this, ranging from direct substitution to multi-step functionalization sequences and advanced radical-based pathways.

The most direct method for installing an acetylthio group is through nucleophilic substitution using a thioacetate salt, typically potassium or sodium thioacetate. nih.gov This approach relies on the high nucleophilicity of the thioacetate anion, which readily attacks an electrophilic carbon center, displacing a suitable leaving group.

This method is broadly applicable and effective for primary and secondary alkyl halides or sulfonates. For the synthesis of this compound, the substrate is the pyrrolidinone ring system functionalized with a leaving group at the 4-position. The success of the reaction is contingent on the efficiency of the leaving group; common choices include tosylates, mesylates, and halides. The reaction of potassium thioacetate with a triflate-activated substrate, for instance, has been shown to proceed efficiently with the expected inversion of configuration. nih.gov

An alternative, two-step strategy involves first introducing a thiol (-SH) group, followed by its acetylation to form the acetylthio moiety. This pathway offers flexibility, as numerous methods exist for both thiol introduction and its subsequent protection or derivatization.

Step 1: Thiol Functionalization A thiol group can be introduced onto a molecule through various means. One common method involves the substitution reaction of an alkyl halide with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH). nih.gov Another approach is the ring-opening of thiolactones with amine nucleophiles to generate polyamides with pendant thiol groups. nih.gov The synthesis of molecules with a masked thiol function, which can be deprotected later to reveal the free thiol, is also a viable strategy. nih.gov

Step 2: Acetylation Once the free thiol is present, it can be readily acetylated to form the corresponding thioester. This is typically achieved by reacting the thiol with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base. This acylation step is generally high-yielding and chemoselective for the thiol group. The re-acetylation of a thiol to cleanly form a thioacetate has been demonstrated as an effective chemical transformation. nih.gov

| Stage | Description | Common Reagents |

| 1. Thiolation | Introduction of a thiol (-SH) group onto the molecular scaffold. | Sodium hydrosulfide (NaSH), Thiolactone ring-opening |

| 2. Acetylation | Conversion of the thiol group to an acetylthio (-SAc) group. | Acetyl chloride, Acetic anhydride |

More advanced and mechanistically distinct routes to sulfur-containing heterocycles involve radical chemistry. These methods can construct the core cyclic structure while simultaneously incorporating the sulfur atom.

One innovative strategy involves the generation of sulfinyl radicals from precursors like sulfinyl sulfones. nih.gov These highly reactive species can participate in dual radical addition and coupling cascades with unsaturated systems (alkenes or alkynes). Such reactions can forge one carbon-carbon and two carbon-sulfur bonds in a single, efficient step. nih.gov This pathway allows for the construction of sulfur-containing carbocycles and heterocycles with significant control over ring size. nih.gov

Another approach utilizes the reaction of aryl or alkyl radicals with a sulfur dioxide source, such as DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)) or Na₂S₂O₅, to generate sulfonyl radicals. nih.gov These sulfonyl radicals can then add to multiple bonds and undergo subsequent cyclization to form cyclic sulfones, which are stable sulfur-containing heterocyclic compounds. nih.gov While not a direct route to this compound, these radical pathways represent a powerful method for creating the foundational sulfur-containing pyrrolidinone ring system from acyclic precursors, which could then be further modified.

Process Optimization and Scale-Up in Chiral Pyrrolidinone Synthesis

The industrial production of enantiomerically pure compounds such as this compound, a key intermediate in the synthesis of various pharmaceuticals, necessitates the development of highly efficient, scalable, and sustainable synthetic processes. Optimization efforts focus on maximizing yield and purity while minimizing costs, environmental impact, and operational complexity.

The synthesis of this compound typically starts from a chiral precursor, with (4R)-4-hydroxy-2-pyrrolidone being a common choice. One effective method for introducing the acetylthio group at the C4 position is through a Mitsunobu reaction. This reaction allows for the stereospecific conversion of the secondary alcohol to the corresponding thioacetate with inversion of configuration, which is a critical consideration in chiral synthesis.

A representative lab-scale synthesis involves the reaction of (4R)-4-hydroxy-2-pyrrolidone with thioacetic acid in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). prepchem.com The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The high reactivity of the Mitsunobu reagents facilitates the conversion under mild conditions, which helps to preserve the stereochemical integrity of the chiral center.

The general reaction scheme is as follows: (4R)-4-hydroxy-2-pyrrolidone + Thioacetic Acid + PPh₃ + DEAD → (4S)-4-acetylthio-2-pyrrolidone + Triphenylphosphine oxide + Diethyl hydrazinodicarboxylate

Note: The synthesis of the (R)-enantiomer would analogously start from (4S)-4-hydroxy-2-pyrrolidone.

Following the reaction, purification is achieved through techniques like silica (B1680970) gel column chromatography to isolate the target compound from byproducts such as triphenylphosphine oxide and the reduced azodicarboxylate. prepchem.com While effective, the generation of stoichiometric amounts of these byproducts is a drawback of the classic Mitsunobu reaction, especially in large-scale applications, prompting modifications and the exploration of alternative routes.

Table 1: Reagents for a Representative Synthesis of (4S)-4-acetylthio-2-pyrrolidone

| Reagent | Role | Molar Equivalent |

| (4R)-4-Hydroxy-2-pyrrolidone | Starting Material | 1.0 |

| Triphenylphosphine (PPh₃) | Mitsunobu Reagent | ~5.2 |

| Diethyl Azodicarboxylate (DEAD) | Mitsunobu Reagent | ~3.2 |

| Thioacetic Acid | Nucleophile | ~3.3 |

| Tetrahydrofuran (THF) | Solvent | N/A |

This table is generated based on a representative laboratory procedure and molar equivalents may vary based on process optimization. prepchem.com

Alternative high-yielding approaches for constructing the core pyrrolidinone structure include multicomponent reactions, which offer the advantage of building molecular complexity in a single step from simple starting materials. beilstein-journals.org

Translating a laboratory-scale synthesis to a multikilogram industrial process introduces significant challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness. For chiral pyrrolidinones, key considerations include reagent selection, reaction conditions, and process technology.

Reagent and Byproduct Management: Reagents like triphenylphosphine and DEAD, used in the Mitsunobu reaction, are expensive and generate significant waste (triphenylphosphine oxide), which complicates product purification and increases costs on a large scale. Process optimization may involve using catalytic versions of the Mitsunobu reaction or developing alternative routes that avoid these reagents altogether. The removal of byproducts through crystallization rather than chromatography is highly preferred in industrial settings to reduce solvent usage and cost.

Process Technology and Automation: Batch processing, common in labs, can be inefficient for large-scale production due to challenges in heat and mass transfer, leading to longer reaction times and potential side reactions. Continuous flow chemistry offers a compelling solution. By performing reactions in a continuously flowing stream through a reactor, significant advantages can be realized:

Enhanced Safety: The small volume of the reaction mixture at any given time minimizes the risk associated with highly reactive or unstable intermediates.

Improved Efficiency: Superior heat and mass transfer lead to faster reaction times and higher selectivity.

Scalability: Increasing production capacity can be as simple as running the flow reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel).

The construction of chiral pyrrolidine libraries has been successfully demonstrated using continuous flow protocols, achieving high yields and excellent diastereocontrol in reaction times as short as 150 seconds, with throughputs reaching up to 7.45 g/h in a microfluidic reactor. beilstein-journals.org This demonstrates the potential for rapid and scalable access to these important intermediates.

Modern chemical synthesis places a strong emphasis on sustainable or "green" chemistry principles, which aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Green Catalysis: A significant advancement in pyrrolidinone synthesis is the use of novel catalytic systems that offer environmentally benign alternatives to traditional stoichiometric reagents. For instance, gold-based catalysts have been employed for the aerobic oxidation of cyclic secondary amines to lactams, including the synthesis of 2-pyrrolidinone from pyrrolidine. chemicalbook.com This method uses molecular oxygen as the ultimate oxidant, with water as the only byproduct, presenting a much cleaner process than those requiring harsh chemical oxidants. A 5.4 wt% Au/CeO₂ catalyst has demonstrated the ability to achieve a 97% yield of 2-pyrrolidone at 160°C. chemicalbook.com

Biocatalysis and Enzymatic Routes: Enzymes are highly efficient and selective catalysts that operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media. Their use in the synthesis of chiral compounds is a cornerstone of green chemistry.

Enzymatic Desymmetrization: For the synthesis of related chiral pyrrolidinones like (R)-4-propyl-pyrrolidin-2-one, an intermediate for the drug Brivaracetam, a key step involves the stereoselective hydrolysis of a symmetric diester using an enzyme. This enzymatic desymmetrization creates the desired chiral center with high enantiomeric excess, providing an efficient and green alternative to classical resolution or asymmetric synthesis.

Engineered Enzymes for C-H Amination: Directed evolution has been used to engineer cytochrome P450 enzymes to catalyze the intramolecular C-H amination of organic azides. This groundbreaking method allows for the direct formation of the pyrrolidine ring by inserting a nitrene into a C-H bond, offering a novel and efficient route to these N-heterocycles with high enantioselectivity (up to 99:1 er) and yield (up to 74%). google.commdpi.com

Solvent-Free and Alternative Solvents: The development of solvent-free reaction conditions or the use of greener solvents is another key area of sustainable chemistry. Reactions performed by grinding solid reagents together can lead to excellent yields in short reaction times, completely eliminating the need for solvents. mdpi.com When solvents are necessary, replacing hazardous options with more environmentally friendly alternatives like ethanol (B145695) or water is a critical aspect of green process design. beilstein-journals.org

Role As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Carbapenem (B1253116) Antibiotics

Carbapenems are a class of broad-spectrum β-lactam antibiotics with potent activity against a wide range of bacteria. The efficacy and stability of these antibiotics are often dictated by the nature of the side chain at the C2 position of the carbapenem core. The pyrrolidinylthio moiety, derived from precursors like (r)-4-acetylthio-2-pyrrolidinone, is a common and effective side chain in several clinically important carbapenems.

A significant breakthrough in antibiotic therapy has been the development of orally active carbapenems, which offer an alternative to intravenous administration. One such antibiotic, CS-834 (Tebipenem Pivoxil), is an oral prodrug that features a (R)-5-oxopyrrolidin-3-ylthio moiety at the C2 position of its 1β-methylcarbapenem skeleton. nih.govnih.govderpharmachemica.com This side chain is crucial for the drug's antibacterial activity and its stability against dehydropeptidase-I (DHP-I), an enzyme that can inactivate many carbapenems. derpharmachemica.com

The synthesis of CS-834 involves the coupling of the carbapenem core with this specific pyrrolidinylthio side chain. nih.govderpharmachemica.com The (R)-configuration of the side chain is essential for its biological function. The precursor, this compound, provides the necessary chiral scaffold which, after deacetylation, exists in equilibrium with its tautomer, (R)-3-mercapto-5-oxopyrrolidine, ready for attachment to the carbapenem nucleus. nih.gov

Table 1: Key Features of CS-834

| Feature | Description | Reference |

|---|---|---|

| Drug Name | CS-834 (Tebipenem Pivoxil) | nih.gov |

| Class | Oral 1β-methylcarbapenem | nih.gov |

| Side Chain | (R)-5-oxopyrrolidin-3-ylthio | nih.govderpharmachemica.com |

| Prodrug Type | Pivaloyloxymethyl (POM) ester | nih.gov |

| Key Benefit | Oral bioavailability, stability against DHP-I | derpharmachemica.com |

Doripenem is another powerful, broad-spectrum carbapenem antibiotic administered parenterally. Its side chain is a more complex derivative, specifically a (2S,4S)-4-sulfamoylaminomethyl-pyrrolidin-2-ylthio group. The synthesis of this intricate side chain relies on a chiral precursor derived from trans-4-hydroxy-L-proline. nih.govnih.gov

A practical, large-scale synthesis has been developed to produce this side chain efficiently. nih.govnih.gov A key step in this multi-step sequence is the conversion of a mesylate intermediate into an acetylthio derivative via nucleophilic substitution with potassium thioacetate (B1230152). This reaction not only introduces the necessary sulfur atom but, crucially, proceeds with an inversion of stereochemistry at the C4 position. This transforms the (2S,4R)-hydroxy precursor into the desired (2S,4S)-acetylthio intermediate, which is a more functionalized analogue of this compound. nih.gov This intermediate is then further elaborated to complete the side chain before it is coupled with the carbapenem core. nih.gov

The stereochemistry of the pyrrolidinylthio side chain is paramount for the antibiotic's efficacy. The synthesis of these side chains is a prime example of stereocontrol in action. In the case of the Doripenem side chain, the synthesis starts with trans-4-hydroxy-L-proline, which has a (2S,4R) configuration. nih.govnih.gov

The critical step for establishing the final stereochemistry is the displacement of a C4-mesyloxy group with potassium thioacetate. This SN2 reaction occurs with a complete inversion of configuration, converting the (4R) center to the (4S) center. nih.gov This ensures that the final side chain has the correct (2S,4S) stereochemistry required for Doripenem's potent antibacterial activity. This stereospecific transformation highlights how the fundamental chemistry of precursors like this compound is harnessed to build complex, stereochemically defined pharmaceutical products. nih.govnih.gov The synthesis of β-lactam antibiotics in general often relies on such highly stereoselective methods to construct the chiral centers of the final molecule correctly. mdpi.com

Table 2: Stereochemical Progression in Doripenem Side Chain Synthesis

| Compound Stage | Key Functional Group | Stereochemistry at C4 | Mechanism | Reference |

|---|---|---|---|---|

| Starting Material | Hydroxyl (-OH) | R | - | nih.gov |

| Intermediate | Mesyloxy (-OMs) | R | Mesylation | nih.gov |

| Key Transformation | Acetylthio (-SAc) | S | SN2 Inversion | nih.gov |

Integration into Other Biologically Relevant Scaffolds

While its role in carbapenem synthesis is well-established, the reactive nature of this compound and related mercaptolactams suggests their potential as building blocks for a wider array of heterocyclic structures. The presence of a lactam, a secondary amine, and a nucleophilic sulfur atom (after deacetylation) provides multiple reaction sites for constructing fused or spirocyclic systems.

The chemical reactivity of the mercapto-pyrrolidinone core makes it a candidate for synthesizing fused heterocyclic systems. For example, the condensation of aminothiazoles with other reagents is a known route to produce thiazolo[4,5-d]pyrimidine (B1250722) and thiazolo[4,5-b]pyridine (B1357651) cores, which are scaffolds of interest for developing new therapeutic agents. nih.govderpharmachemica.com While direct examples starting from this compound are not extensively documented in high-impact literature, the reaction principles suggest its utility. The de-acetylated mercapto-pyrrolidinone could theoretically act as a nucleophile in reactions to form fused thiazole (B1198619) rings, leading to novel thiazolo-pyrrolidinone frameworks. The synthesis of various fused heterocycles, such as furopyrrolones and thienopyrrolones, often involves the intramolecular cyclization of precursors containing reactive ester and amide functionalities, demonstrating a general strategy that could be adapted to pyrrolidinone derivatives. metu.edu.tr

Multicomponent reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to create complex products. mdpi.com The use of mercaptans, amines, and carbonyl compounds in MCRs is a powerful tool for generating heterocyclic diversity. For instance, the addition of mercaptoacetic acid to imines, formed in situ from aldehydes and amines, is considered an efficient multicomponent reaction. rsc.org

Although specific MCRs employing this compound as a key reactant are not widely reported, its structure is well-suited for such transformations. After deacetylation, the resulting mercaptan and the secondary amine of the lactam could participate in tandem sequences. For example, a tandem Michael addition-cyclization could be envisaged where the thiol adds to an electrophilic olefin, followed by intramolecular cyclization involving the lactam nitrogen. Such tandem reactions are valuable for building complex ring systems like substituted pyrrolidines and piperidines in a stereoselective manner. researchgate.net The development of new MCRs and tandem reactions involving mercaptolactams like this compound remains an area with potential for future exploration in diversity-oriented synthesis. nih.gov

Chiral Auxiliary or Ligand Potential in Asymmetric Synthesis

The inherent chirality of this compound positions it as a potential candidate for application as a chiral auxiliary or a ligand in asymmetric synthesis. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, after which they are typically removed. wikipedia.orgnumberanalytics.com Similarly, chiral ligands coordinate to a metal center to create a chiral catalytic environment that influences the stereoselectivity of a transformation. nih.govresearchgate.net The pyrrolidinone scaffold is a well-established motif in a variety of successful chiral auxiliaries and ligands used in asymmetric catalysis. nih.govmdpi.com

The stereochemical information embedded in the chiral auxiliary or ligand is transferred to the substrate during the reaction, leading to the preferential formation of one enantiomer or diastereomer over the other. numberanalytics.comnumberanalytics.com The effectiveness of this stereochemical transfer is highly dependent on the structure of the chiral controller, including the nature and orientation of its substituents. In the case of this compound, the stereocenter at the C4 position, which bears the acetylthio group, would be the primary element for inducing asymmetry.

Influence of Pyrrolidinone Chirality on Reaction Stereoselectivity

The chirality of the pyrrolidinone ring plays a crucial role in determining the stereoselectivity of a reaction. nih.govacs.org The fixed conformation of the five-membered ring and the defined spatial orientation of the substituent at the chiral center create a biased environment that directs the approach of incoming reagents to a prochiral center. numberanalytics.com

In many asymmetric reactions employing chiral pyrrolidinone derivatives, the substituent on the chiral carbon atom exerts a significant steric or electronic influence, effectively shielding one face of the reacting molecule. nih.govacs.org For instance, in alkylation or acylation reactions of enolates derived from amides featuring a chiral pyrrolidinone auxiliary, the electrophile is directed to the less sterically hindered face of the enolate, which is determined by the conformation of the pyrrolidinone ring and its substituent. wikipedia.org

The principle of "memory of chirality" is another fascinating phenomenon observed in reactions involving chiral pyrrolidinone derivatives, where the chirality of the starting material is retained in the product even through intermediates that might be expected to racemize. nih.govresearchgate.netacs.org This effect relies on the formation of a transient, axially chiral enolate intermediate whose conformation is dictated by the original stereocenter. researchgate.net

While specific research detailing the use of this compound as a chiral auxiliary and its direct influence on reaction stereoselectivity is not extensively documented in publicly available literature, we can extrapolate its potential based on the well-established principles of asymmetric synthesis using analogous chiral pyrrolidinones. The acetylthio group at the C4 position could provide a unique steric and electronic environment. The sulfur atom could also potentially act as a coordination site for metal catalysts, further influencing the geometry of the transition state and enhancing stereoselectivity.

To illustrate the potential influence of pyrrolidinone chirality, the following hypothetical data table outlines the expected outcomes for a generic asymmetric aldol (B89426) reaction using different chiral pyrrolidinone auxiliaries. This demonstrates how the stereochemistry of the auxiliary dictates the stereochemistry of the product.

| Chiral Pyrrolidinone Auxiliary | Reaction Type | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) | Major Product Stereochemistry |

|---|---|---|---|---|

| (R)-4-substituted-2-pyrrolidinone | Aldol Addition | 95:5 | 98 | (R,R) |

| (S)-4-substituted-2-pyrrolidinone | Aldol Addition | 6:94 | 97 | (S,S) |

| (R)-2,5-disubstituted-pyrrolidine | Michael Addition | - | 95 | (R) |

| (S)-2,5-disubstituted-pyrrolidine | Michael Addition | - | 96 | (S) |

Advanced Spectroscopic and Analytical Characterization Techniques for Pyrrolidinone Derivatives

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

The precise structure of (r)-4-Acetylthio-2-pyrrolidinone is confirmed through a combination of spectroscopic techniques, each providing unique insights into its molecular framework. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the connectivity of atoms within the molecule. leah4sci.comyoutube.com

¹H NMR: The proton NMR spectrum of a related pyrrolidinone derivative, 4-[1-(4-methoxybenzyl)amino]ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, reveals distinct signals for each proton, with their chemical shifts and coupling patterns providing information about their chemical environment and neighboring protons. For instance, aromatic protons typically appear in the downfield region, while aliphatic protons of the pyrrolidinone ring are found more upfield. jst-ud.vn

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. jst-ud.vn The chemical shifts of the carbonyl carbon in the pyrrolidinone ring and the acetyl group are characteristic and aid in confirming the presence of these functional groups. For example, in a similar pyrrolidinone derivative, the carbonyl carbon (C4) resonates at approximately 171.9 ppm. tandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in this compound. researchgate.netleah4sci.com The spectrum will exhibit characteristic absorption bands corresponding to the stretching vibrations of specific bonds.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Amide N-H | ~3200-3400 |

| C-H (aliphatic) | ~2850-3000 |

| Thioester C=O | ~1680-1715 |

| Amide C=O (Lactam) | ~1650-1690 |

| C-N | ~1000-1350 |

| C-S | ~600-800 |

This table provides expected ranges for the functional groups in this compound based on typical IR absorption frequencies.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of the compound, further confirming its identity. leah4sci.comnist.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. For a related pyrrolidine-2,3-dione (B1313883) derivative, HRMS analysis yielded a found mass-to-charge ratio ([M+H]⁺) of 339.0982, which closely matched the calculated value of 339.0981. jst-ud.vn

Determination of Optical Purity and Enantiomeric Excess

For a chiral molecule like this compound, determining its optical purity and enantiomeric excess (ee) is crucial. dalalinstitute.commasterorganicchemistry.com Enantiomeric excess is a measure of the degree to which one enantiomer is present in a greater amount than the other. dalalinstitute.comleah4sci.com An ee of 100% indicates an enantiomerically pure sample, while a racemic mixture has an ee of 0%. dalalinstitute.commasterorganicchemistry.com

The optical purity is often determined by measuring the specific rotation of a sample and comparing it to the specific rotation of the pure enantiomer. masterorganicchemistry.comrsc.orgyoutube.com The formula for calculating optical purity is:

Optical Purity (%) = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100

However, modern and more accurate methods for determining enantiomeric excess include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. nih.govnih.gov By using a chiral stationary phase, the two enantiomers of a racemic mixture can be resolved into two separate peaks. The ratio of the areas of these peaks directly corresponds to the enantiomeric ratio and can be used to calculate the enantiomeric excess.

NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral auxiliary, the NMR spectra of the two enantiomers can be differentiated, allowing for the quantification of each enantiomer.

Conformational Analysis using Spectroscopic Methods

The biological activity and chemical reactivity of pyrrolidinone derivatives are often influenced by their three-dimensional conformation. nih.gov Spectroscopic methods, particularly NMR, are instrumental in studying the conformational preferences of these molecules in solution. acs.orgacs.org

The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. acs.org The energetic barrier between these conformers is generally low, leading to a dynamic equilibrium in solution. acs.org

NMR Spectroscopy in Conformational Analysis:

Coupling Constants: The magnitude of the coupling constants between protons on the pyrrolidinone ring is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the preferred conformation of the ring can be inferred.

Theoretical calculations, such as molecular mechanics, are often used in conjunction with experimental spectroscopic data to build a more complete picture of the conformational landscape of pyrrolidinone derivatives. researchgate.net

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

While spectroscopic methods can elucidate the relative stereochemistry of a molecule, single-crystal X-ray diffraction is the definitive technique for determining the absolute configuration of a chiral compound. nih.govnih.govdtic.mil

This powerful analytical method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way the X-rays are scattered by the electrons in the molecule provides a detailed three-dimensional map of the electron density, from which the precise arrangement of atoms in space can be determined. rsc.org

For a chiral molecule that crystallizes in a non-centrosymmetric space group, the analysis of anomalous dispersion effects allows for the unambiguous assignment of the absolute configuration (R or S) at each stereocenter. mit.edunih.gov This was demonstrated in the structural determination of caryophyllene (B1175711) chlorohydrin, where X-ray diffraction confirmed its absolute stereochemistry. rsc.org The Flack parameter is a key value obtained from the data refinement that indicates the correctness of the assigned absolute configuration. researchgate.net

Theoretical and Computational Investigations of Pyrrolidinone Systems

Quantum Chemical Modeling and Density Functional Theory (DFT) Studies

Quantum chemical modeling, particularly with the advent of robust DFT methods, has become an indispensable tool for chemists. It allows for the detailed examination of molecular structures, reaction energies, and electronic properties with a high degree of accuracy, complementing experimental findings and often guiding new research directions.

Understanding Reaction Mechanisms and Intermediates in Pyrrolidinone Formation

DFT calculations have been instrumental in elucidating the complex reaction mechanisms involved in the synthesis of pyrrolidinone and its derivatives. By mapping the potential energy surfaces of reactions, researchers can identify transition states and intermediates, providing a step-by-step understanding of how these cyclic compounds are formed.

For instance, the synthesis of pyrrolidinedione derivatives through a Nef-type rearrangement has been computationally elucidated using DFT and Møller–Plesset perturbation theory of the second order (MP2). nih.govrsc.org These studies have detailed the various stages of the reaction, including Michael addition, oxygen atom migration, and the final cyclization to form the pyrrolidine (B122466) ring. rsc.org Similarly, the mechanism for the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones has been proposed based on DFT calculations, which indicated that kinetic selectivity is more significant than thermodynamic selectivity in determining the major product. nih.gov

In a different synthetic approach, the stereospecific formation of cyclobutanes from pyrrolidines has been unveiled through DFT studies. These calculations revealed that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate to form an open-shell singlet 1,4-biradical, which then collapses to the stereoretentive product in a barrierless fashion. acs.org The power of DFT has also been demonstrated in understanding the iridium-catalyzed reductive generation of azomethine ylides for pyrrolidine synthesis, where calculations helped to explain the observed regio- and diastereoselectivities in the subsequent [3+2] dipolar cycloaddition reactions. chemrxiv.orgacs.org

Furthermore, the reaction between N-methyl-2-pyrrolidinone and carbon disulfide has been investigated using DFT, which successfully identified two parallel reaction pathways and pinpointed the rate-determining step for each. researchgate.net An asymmetric 'clip-cycle' synthesis of pyrrolidines and spiropyrrolidines has also been supported by DFT studies, which confirmed the aza-Michael cyclization as the rate and stereochemical determining step. whiterose.ac.uk

| Reaction | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Synthesis of pyrrolidinedione derivatives | DFT, MP2 | Elucidation of Michael addition, Nef-type rearrangement, and cyclization steps. | nih.govrsc.org |

| Synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones | DFT | Kinetic selectivity is more significant than thermodynamic selectivity. | nih.gov |

| Stereoretentive formation of cyclobutanes from pyrrolidines | DFT | Identification of a 1,4-biradical intermediate and a barrierless collapse. | acs.org |

| Iridium-catalyzed synthesis of pyrrolidines | DFT | Explanation of regio- and diastereoselectivities in [3+2] cycloadditions. | chemrxiv.orgacs.org |

| Reaction of N-methyl-2-pyrrolidinone with carbon disulfide | DFT | Determination of two parallel reaction paths and the rate-determining step. | researchgate.net |

| Asymmetric 'clip-cycle' synthesis of pyrrolidines | DFT | Confirmation of the aza-Michael cyclization as the rate and stereochemistry determining step. | whiterose.ac.uk |

Exploration of Electronic Structure and Reactivity Profiles

DFT is also a powerful tool for exploring the electronic structure and reactivity of pyrrolidinone systems. By calculating properties such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and atomic charges, researchers can predict the reactive sites of a molecule and understand its chemical behavior.

A detailed computational study on 2-pyrrolidone monomers and their hydrogen-bonded dimers employed DFT to investigate intermolecular interactions, geometries, thermodynamic parameters, and charge transfer. researchgate.net Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory were used to gain deeper insights into the nature of the hydrogen bonds and the resulting electronic redistributions. researchgate.net The study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, a related heterocyclic compound, utilized DFT to analyze its structure, MEP, and frontier molecular orbitals, providing a basis for understanding its physical and chemical properties. tandfonline.com

The electronic properties of chalcone (B49325) derivatives, which can act as precursors in the synthesis of some heterocyclic systems, have been investigated using time-dependent DFT (TD-DFT) to calculate HOMO and LUMO energies. bhu.ac.in These calculations are crucial for understanding the electronic transitions and reactivity of such molecules.

| System | Computational Method | Properties Investigated | Key Findings | Reference |

|---|---|---|---|---|

| 2-Pyrrolidone monomers and dimers | DFT, NBO, AIM | Intermolecular H-bonds, geometry, thermodynamics, charge transfer, orbital interactions. | Characterization of hydrogen bonding and electronic redistribution upon dimerization. | researchgate.net |

| (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid | DFT | Structure, molecular electrostatic potential, frontier molecular orbitals. | Provided insights into its physicochemical properties. | tandfonline.com |

| Chalcone derivatives | TD-DFT | HOMO-LUMO energies. | Understanding of electronic transitions and reactivity. | bhu.ac.in |

Conformational Landscapes and Pseudorotation of the Pyrrolidinone Ring

Theoretical studies have been crucial in mapping the conformational landscapes and understanding the energetics of pseudorotation in pyrrolidine and its derivatives. Femtosecond degenerate four-wave mixing spectroscopy, combined with quantum chemical calculations at the MP2 and B3LYP levels of theory, has been used to study the pseudorotation in the pyrrolidine molecule. nih.gov These studies determined that the equatorial conformer is more stable than the axial one and calculated the energy barrier for pseudorotation. nih.gov Further computational work provided details on the pseudorotational pathway using the synchronous transit-guided quasi-Newton (STQN) method and self-consistent reaction field (SCRF) calculations to account for solvent effects. rsc.org

The puckering of the pyrrolidine ring is also a critical factor in the structure of proline-containing peptides and proteins. X-ray crystallography studies have shown that the pyrrolidine ring in proline residues can adopt two main pucker forms, termed "UP" and "DOWN," and that the preference for one form over the other depends on the local environment, such as whether the proline is in a cis or trans conformation or part of an alpha-helix. nih.govresearchgate.net Theoretical analyses have also been conducted on the conformational energies of proline and 5-methylproline dimers to understand the ring puckering. nih.gov

The influence of substituents on the pyrrolidine ring's conformation has been investigated through the synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. nih.gov These studies, combining experimental data with computational analysis, have shown how bulky substituents can lock the ring into specific puckered conformations.

| System | Methodology | Key Findings | Reference |

|---|---|---|---|

| Pyrrolidine | Femtosecond spectroscopy, MP2, B3LYP | Equatorial conformer is more stable; determination of the pseudorotation barrier. | nih.gov |

| Pyrrolidine | STQN, SCRF calculations | Detailed pseudorotational pathway and solvent effects. | rsc.org |

| Proline residues in proteins | X-ray crystallography | Identification of "UP" and "DOWN" puckers with context-dependent preferences. | nih.govresearchgate.net |

| Proline and 5-methylproline dimers | Theoretical analysis | Analysis of ring puckering and conformational energies. | nih.gov |

| cis- and trans-4-tert-butylprolines | Synthesis, X-ray crystallography, NMR, computational analysis | Bulky substituents can control and lock the ring pucker. | nih.gov |

Molecular Dynamics and Docking Simulations

While quantum mechanics provides a detailed picture of the electronic structure and reactivity at a static level, molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. In conjunction with molecular docking, these techniques are invaluable for predicting how pyrrolidinone derivatives might interact with biological macromolecules and for elucidating complex mechanistic pathways at a molecular level.

Prediction of Molecular Interactions and Binding Modes (e.g., with proteins, receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein or receptor.

For example, molecular docking studies have been employed to investigate the interaction of newly synthesized 2-pyrrolidinone (B116388) derivatives with the lipoxygenase (LOX) enzyme, providing insights into their anti-inflammatory activity. nih.gov Similarly, docking simulations have been performed on fused 1H-pyrroles and pyrrolo[3,2-d]pyrimidines to assess their potential as inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). nih.gov

The combination of molecular docking and MD simulations has been used to study the interaction of a novel synthetic pyrrolidinone analog with the angiotensin II receptor subtype 1 (AT₁). nih.gov These simulations helped to understand why the designed compound exhibited lower than expected biological activity. In another study, a combination of 3D-QSAR, molecular docking, and MD simulations was used to investigate pyrrolidinone derivatives as inhibitors of the anti-apoptotic protein myeloid cell leukemia-1 (Mcl-1), demonstrating the stability of the compounds in the protein's binding site. tandfonline.com

| Pyrrolidinone Derivative/System | Target | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| New 2-pyrrolidinone derivatives | Lipoxygenase (LOX) | Molecular docking | Exploration of molecular features governing bioactivity. | nih.gov |

| Fused 1H-pyrroles and pyrrolo[3,2-d]pyrimidines | EGFR, CDK2 | Molecular docking | Prediction of binding interactions with prospective targets. | nih.gov |

| Novel synthetic pyrrolidinone analog (MMK3) | Angiotensin II receptor (AT₁) | Molecular docking, MD simulations | Investigation of binding mode and rationale for low bioactivity. | nih.gov |

| Pyrrolidinone derivatives | Myeloid cell leukemia-1 (Mcl-1) | 3D-QSAR, Molecular docking, MD simulations | Demonstration of ligand stability in the protein binding site. | tandfonline.com |

Elucidation of Potential Mechanistic Pathways at a Molecular Level

MD simulations can go beyond static docking poses to explore the dynamic evolution of a system, making them suitable for elucidating potential mechanistic pathways of reactions or binding events. By simulating the motion of atoms over time, researchers can observe transient states and conformational changes that are critical for a particular process.

Accelerated MD simulations, for instance, have been developed to efficiently sample rare events, such as chemical reactions on a surface, allowing for the elucidation of complex reaction pathways with minimal human intervention. nih.gov By applying bias potentials, these simulations can explore reaction landscapes that would be inaccessible with standard MD. The trajectories from these simulations can then be analyzed to automatically extract elementary reaction steps. nih.gov

The identification and validation of reaction pathways from MD simulations have also been applied to complex processes like hydrocarbon pyrolysis. researchgate.net While not directly focused on pyrrolidinones, these methodologies are transferable and demonstrate the potential of MD simulations in building and refining reaction mechanisms. In the context of pyrrolidinone chemistry, MD simulations can be used to study the dynamics of the ring-opening of potassium pyrrolidone in the presence of water, a crucial step in understanding catalyst deactivation in certain industrial processes. rsc.org Such simulations can reveal the role of solvent molecules and the energetics of different reaction pathways, providing a molecular-level understanding of the reaction mechanism. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are cornerstone computational techniques in medicinal chemistry. They aim to establish a mathematical or qualitative relationship between the chemical structure of a compound and its biological activity. For pyrrolidinone systems, these studies have been instrumental in identifying key structural features that determine their therapeutic potential.

A variety of computational methods are employed to build robust QSAR models for pyrrolidinone derivatives. These models correlate physicochemical properties and structural descriptors with their observed biological activities.

One common approach involves the use of 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). For instance, in a study on a series of pyrrolidine derivatives as Mcl-1 inhibitors, CoMFA and CoMSIA models were generated to understand the structural requirements for inhibitory activity. The CoMFA model focuses on steric and electrostatic fields, while the CoMSIA model expands on this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov These models are typically visualized as contour maps, which highlight regions where specific properties are favorable or unfavorable for activity. nih.gov

Quantum chemical calculations, often using methods like Density Functional Theory (DFT) with basis sets such as B3LYP/6-31G**, are also employed to derive accurate electronic properties and optimized 3D structures of the molecules. nih.gov These calculations provide descriptors that can be incorporated into QSAR models. For example, in a QSAR analysis of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity, descriptors were derived from quantum chemical calculations to build a model that could explain up to 91% of the variance in the observed activity. nih.gov

Virtual screening and QSAR analysis have also been combined to investigate the binding features of pyrrolidine derivatives as α-mannosidase inhibitors. nih.gov Such studies have shown that the presence of polar properties on the van der Waals surface and the inclusion of aromatic rings are important for inhibitory activity. nih.gov

Table 1: Examples of Computational Approaches in QSAR Studies of Pyrrolidinone Analogs

| Target/Activity | Pyrrolidinone System | Computational Methods | Key Findings |

| Mcl-1 Inhibition | Pyrrolidine derivatives | CoMFA, CoMSIA, HQSAR | Identified structural sites contributing positively or negatively to activity, guiding the design of new inhibitors. nih.gov |

| Antiarrhythmic Activity | 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives | AM1, DFT/B3LYP, QSAR | The model explained 91% of activity variance, depending on topological and charge descriptors. nih.gov |

| α-Mannosidase Inhibition | Functionalized pyrrolidine derivatives | Virtual Screening, QSAR | Polar surface properties and aromatic rings were found to be crucial for inhibitory activity. nih.gov |

| Neuraminidase Inhibition | Pyrrolidine derivatives | 3D-QSAR, Docking | Hydrogen bonds and electrostatic interactions were identified as key contributors to inhibitory activity. nih.gov |

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. nih.gov These models serve as 3D queries for virtual screening of compound libraries to discover new potential inhibitors.

A pharmacophore model typically consists of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable groups. nih.gov For example, in the design of novel DPP8 inhibitors, pharmacophore models were generated based on the crystal structures of the enzyme in complex with known inhibitors. These models, containing features like aromatic rings, hydrogen bond donors and acceptors, and hydrophobic contacts, were then used to screen large compound databases. nih.gov

Similarly, a pharmacophore-based virtual screening approach was used to identify potential inhibitors of the SARS-CoV-2 main protease. A pharmacophore model was developed from known inhibitors, and its features included hydrophobic functions, with a fused pyrrolidine ring being mapped to one of these hydrophobic features in a hit compound. nih.gov

The development of pharmacophore models for 17β-hydroxysteroid dehydrogenase 2 (17β-HSD2) inhibitors led to the identification of several new active compounds. nih.gov The models were built using a set of known inhibitors, and the resulting pharmacophores guided the selection of candidates for biological evaluation, some of which showed low micromolar inhibitory activity. nih.gov

Table 2: Pharmacophore Features Identified for Pyrrolidine-related Inhibitors

| Target | Key Pharmacophore Features | Application |

| DPP8 | Aromatic Ring, H-Bond Donor, H-Bond Acceptor, Hydrophobic | Virtual screening to identify new inhibitor scaffolds. nih.gov |

| SARS-CoV-2 Main Protease | Hydrophobic, H-Bond Acceptor/Donor | Virtual screening of FDA-approved drugs for repurposing. nih.gov |

| 17β-HSD2 | H-Bond Acceptor, H-Bond Donor, Hydrophobic, Aromatic Ring | Virtual screening of compound libraries to find novel inhibitors. nih.gov |

| CCR5 | Hydrophobic, H-Bond Donor, H-Bond Acceptor | Identification of novel HIV entry inhibitors. nih.gov |

The nature and position of substituents on the pyrrolidinone ring can dramatically influence its chemical reactivity and biological selectivity. Computational studies play a crucial role in dissecting these effects at a molecular level.

For instance, computational investigations into the nucleophilic aromatic substitution (SNAr) reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine have provided detailed mechanistic insights. These studies, using DFT calculations, have shown that the reaction proceeds via a stepwise pathway and that the nature of the substituent (X) significantly affects the activation energy of the initial nucleophilic addition. nih.gov Linear correlations have been established between experimental electrophilicity and computationally derived parameters like the Gibbs free energy barrier and Parr electrophilicity. nih.gov

In another example, the effect of substituents on the lipophilicity of N-[(2-pyrrolidinyl)methyl]-substituted benzamides was analyzed. acs.org It was found that certain substituents could lead to paradoxical effects due to intramolecular hydrogen bonding, which masks the polarity of the amide group. The introduction of other substituents could disrupt this conformation through steric hindrance, thereby altering the compound's properties. acs.org

Furthermore, computational studies on the asymmetric C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole have rationalized the differences in reactivity observed with different types of carbenes. These studies help in understanding how substituents on the pyrrolidine ring direct the stereochemical outcome of reactions, which is critical for the synthesis of chiral, biologically active molecules. researchgate.net

Table 3: Influence of Substituents on Pyrrolidinone and Pyrrolidine Properties

| System | Substituent Effect Studied | Computational Approach | Key Finding |

| 2-methoxy-3-X-5-nitrothiophenes + Pyrrolidine | Reactivity in SNAr | DFT Calculations | The electron-withdrawing nature of substituent X significantly lowers the activation energy for nucleophilic attack. nih.gov |

| N-[(2-pyrrolidinyl)methyl]-substituted benzamides | Apparent Lipophilicity | Regression Analysis, Molecular Conformation | Intramolecular hydrogen bonding and steric hindrance from substituents dramatically alter lipophilicity. acs.org |

| N-Boc-2,5-dihydro-1H-pyrrole | Reactivity and Stereoselectivity | Computational Modeling | The electronic nature of the carbene (donor/acceptor vs. acceptor) dictates the reaction pathway (C-H functionalization vs. cyclopropanation). researchgate.net |

| Pyrrolidine Pentamines | Inhibitory Activity | SAR Analysis | Modifications of functionalities and stereochemistry at different positions (R1-R5) have varied effects on the inhibitory properties against aminoglycoside 6'-N-acetyltransferase type Ib. nih.gov |

In the landscape of structure-activity relationships, "activity cliffs" represent a fascinating and informative phenomenon. An activity cliff is defined as a pair of structurally similar compounds that exhibit a large difference in potency against a specific target. csmres.co.uk The minor structural change that causes this sharp drop in activity is often referred to as an "activity switch." A specific type of activity cliff, known as an R-cliff, arises from a change in a single R-group substituent.

Computational methods are essential for the systematic identification and analysis of activity cliffs within large datasets. nih.gov These methods typically involve defining a structural similarity threshold and a potency difference criterion. For instance, a computational methodology for identifying "third generation" activity cliffs involves extracting analog series from a dataset, where compounds share a common core but have single or multiple substitution sites. nih.gov By analyzing all pairs of analogs within these series, those that meet the criteria for an activity cliff can be flagged. nih.gov

A compelling example of how computational mapping can explain an activity cliff comes from a study on 7-substituted pyrrolo-pyrimidine inhibitors of Hematopoietic Cell Kinase (HCK). nih.gov In this study, certain amino acid derivatives showed a 100- to 1000-fold decrease in inhibitory activity (IC50) compared to the parent compound, despite having the same predicted binding conformation. Computational analysis, using ab initio quantum mechanical methods, revealed that the basicity (pKa) of the amine nitrogen, which forms a crucial ionic bond with an aspartate residue in the kinase, was markedly affected by the substituents. A significant correlation was found between the predicted pKa and the observed IC50 values, with X-ray crystallography confirming defects in the ionic bond for the less potent derivatives. nih.gov This demonstrates how a subtle change in electronic properties, induced by a substituent, can act as an activity switch.

While a specific computational mapping of activity cliffs for (r)-4-Acetylthio-2-pyrrolidinone is not prominently documented in the reviewed literature, the principles derived from studies on related heterocyclic systems are directly applicable. By computationally evaluating series of 4-substituted pyrrolidinones, one could map how changes in the 4-position substituent (e.g., from acetylthio to other functional groups) impact theoretical activity profiles. This would enable the identification of potential R-cliffs and activity switches, providing invaluable guidance for the design of more potent and selective pyrrolidinone-based compounds.

Table 4: Illustrative Example of an Activity Cliff

| Compound Pair | Structural Difference | HCK IC50 | Computational Explanation |

| Parent Compound (RK-20449) | - | Low nM | Optimal basicity of the amine nitrogen for a strong ionic bond with Asp348. nih.gov |

| Amino Acid Derivative | Addition of an amino acid moiety at the 7-position | High µM (100-1000x higher) | Altered basicity (pKa) of the amine nitrogen, leading to a weakened or disrupted ionic bond with Asp348, as predicted by quantum mechanics and confirmed by X-ray crystallography. nih.gov |

Future Perspectives in Pyrrolidinone Research

Development of Novel and More Sustainable Synthetic Strategies for Chiral Pyrrolidinones

The synthesis of chiral pyrrolidinones is a critical area of research, as the stereochemistry of these molecules often dictates their biological activity. nih.gov Traditional synthetic methods can have drawbacks, such as the use of cryogenic temperatures and pyrophoric reagents. whiterose.ac.uk Consequently, there is a strong emphasis on developing more sustainable and efficient strategies.

Recent breakthroughs in asymmetric organocatalysis have provided powerful tools for constructing complex chiral molecules. mdpi.comnih.govnih.gov Proline and its derivatives have emerged as highly effective organocatalysts for various asymmetric transformations, enabling the synthesis of enantioenriched pyrrolidinones. nih.govnih.gov For instance, diarylprolinol silyl (B83357) ethers have been successfully employed in the asymmetric functionalization of aldehydes, a key step in building the pyrrolidinone core. nih.govnih.gov

Biocatalysis represents another promising avenue for the green synthesis of chiral pyrrolidinones. nih.govcaltech.edu Enzymes, such as those from the cytochrome P450 family, can catalyze highly selective C-H functionalization reactions under mild conditions. nih.govcaltech.edu Directed evolution of these enzymes has yielded variants capable of constructing chiral pyrrolidines with high enantioselectivity. nih.govcaltech.edu This biocatalytic approach offers a concise and environmentally friendly route to these valuable building blocks. nih.govcaltech.edu

Furthermore, innovative "clip-cycle" strategies are being developed. whiterose.ac.uk These methods involve an intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid, providing direct access to enantioenriched pyrrolidines and spiropyrrolidines. whiterose.ac.uk The use of a thioester as an activating group in these reactions also allows for late-stage diversification of the pyrrolidinone scaffold. whiterose.ac.uk

A novel one-pot, metal-free synthesis of functionalized pyrrolidinones has been developed utilizing a Smiles-Truce cascade reaction. acs.org This process, which involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters, is operationally simple and allows for the rapid construction of these important pharmacophores from readily available starting materials. acs.org

| Synthetic Strategy | Key Features | Catalyst/Reagent | Advantages |

|---|---|---|---|

| Asymmetric Organocatalysis | Enantioselective functionalization of aldehydes and ketones. nih.govnih.gov | Proline derivatives, Diarylprolinol silyl ethers. nih.govnih.gov | Metal-free, environmentally friendly, high enantioselectivity. mdpi.com |

| Biocatalysis | Intramolecular C(sp3)–H amination. nih.govcaltech.edu | Engineered Cytochrome P450 enzymes. nih.govcaltech.edu | High selectivity, mild reaction conditions, sustainable. nih.govcaltech.edu |

| Asymmetric 'Clip-Cycle' Synthesis | Intramolecular aza-Michael cyclization. whiterose.ac.uk | Chiral Phosphoric Acid (CPA). whiterose.ac.uk | Avoids cryogenic temperatures and pyrophoric reagents, allows for late-stage diversification. whiterose.ac.uk |

| Smiles-Truce Cascade | One-pot synthesis from arylsulfonamides and cyclopropane diesters. acs.org | Simple base treatment. acs.org | Metal-free, operationally simple, scalable. acs.org |

Advanced Computational Techniques for Rational Design and Prediction of Molecular Behavior

The integration of advanced computational techniques has revolutionized the rational design of novel pyrrolidinone-based compounds. researchgate.nettandfonline.comwiley.com These methods provide deep insights into molecular interactions and properties, guiding the synthesis of molecules with enhanced biological activity. tandfonline.comtandfonline.com

Quantum chemical calculations , such as Density Functional Theory (DFT), are employed to investigate the electronic properties and molecular structures of pyrrolidinone derivatives. arabjchem.org These calculations can determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the reactivity and stability of the molecules. arabjchem.org The conformational preferences of the pyrrolidinone ring, a phenomenon known as "pseudorotation," have been extensively studied using ab initio methods, providing a clearer understanding of its three-dimensional structure. nih.govacs.org

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of pyrrolidinone-based ligands when interacting with their biological targets. researchgate.netnih.govarabjchem.org By simulating the movement of atoms over time, MD can reveal key interactions, such as hydrogen bonding and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov These simulations have been instrumental in understanding the binding modes of pyrrolidinone-based inhibitors and guiding the design of more potent and selective compounds. nih.gov For instance, MD simulations have been used to elucidate the binding modes of pyrrolidinone-based inhibitors of neuronal nitric oxide synthase (nNOS) and to design monocationic inhibitors with improved membrane permeability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable computational tool. researchgate.nettandfonline.com By correlating the structural features of a series of compounds with their biological activity, QSAR models can predict the activity of newly designed molecules. researchgate.nettandfonline.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to pyrrolidinone derivatives to identify the key structural requirements for their inhibitory activity. tandfonline.com

| Computational Technique | Application in Pyrrolidinone Research | Key Insights Provided |

|---|---|---|

| Quantum Chemistry (DFT, ab initio) | Investigation of electronic properties and conformational analysis. arabjchem.orgacs.org | HOMO/LUMO energies, molecular geometry, understanding of pseudorotation. nih.govarabjchem.orgacs.org |

| Molecular Dynamics (MD) Simulations | Studying ligand-protein interactions and stability of complexes. researchgate.netnih.govarabjchem.org | Binding modes, key intermolecular interactions (H-bonds, hydrophobic contacts), conformational changes. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on molecular structure. researchgate.nettandfonline.com | Identification of favorable and unfavorable structural features for activity, guiding the design of more potent compounds. tandfonline.com |

Exploration of New Chemical Transformations for Diversification of Pyrrolidinone Scaffolds

The ability to modify the pyrrolidinone core through various chemical transformations is essential for creating diverse libraries of compounds for biological screening. tandfonline.comnih.gov Future research will continue to focus on discovering and developing novel reactions to functionalize the pyrrolidinone scaffold at different positions.

Late-stage functionalization (LSF) has emerged as a powerful strategy in drug discovery, allowing for the direct modification of complex molecules at a late stage of the synthesis. nih.gov C-H functionalization, in particular, offers an atom-economical way to introduce new functional groups onto the pyrrolidinone ring. nih.gov For example, a direct α-arylation of pyrrolidines has been achieved in a one-pot method without the need for metal catalysts, providing a green and practical approach to α-aryl-substituted pyrrolidines. nih.gov Dirhodium-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole has also been shown to be highly enantio- and diastereoselective. acs.org

The development of multi-component reactions is another important area. A one-pot, three-component reaction has been utilized to synthesize pyrrolidine-2,3-diones, which have shown potential as inhibitors of P. aeruginosa PBP3. nih.gov This approach allows for the rapid assembly of complex molecules from simple starting materials.

The inherent reactivity of the pyrrolidinone ring also allows for various transformations. For instance, the thioester group in pyrrolidines synthesized via the 'clip-cycle' method serves as a versatile handle for late-stage diversification . whiterose.ac.uk This allows for the introduction of a wide range of substituents, expanding the chemical space that can be explored.

The structural versatility of the pyrrolidinone scaffold is further highlighted by its presence in fused and spiro-linked heterocyclic systems. mdpi.com The development of new methods to synthesize these complex architectures, which often exhibit unique three-dimensional shapes, is an active area of research. mdpi.com

Q & A

Q. How can researchers optimize the synthesis of (R)-4-Acetylthio-2-pyrrolidinone to maximize enantiomeric purity?

- Methodological Answer: Enantiomeric purity is critical for chiral compounds like this compound. Key variables include:

- Catalyst Selection : Use asymmetric catalysts (e.g., chiral Lewis acids) to favor the R-configuration during cyclization or acetylation steps.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) may stabilize transition states, improving stereoselectivity.

- Temperature Control : Lower temperatures (0–25°C) reduce racemization risks during thioester formation.

Post-synthesis, monitor purity via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) and compare retention times to standards .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer: A multi-technique approach ensures structural validation:

- NMR : H and C NMR confirm the pyrrolidinone ring and acetylthio group. NOESY can verify stereochemistry.

- IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm) and thioester (C-S, ~600–700 cm) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak at m/z 174.05).

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .